Fluorobexarotene Fluorobexarotene Fluorobexarotene is an agonist of retinoid X receptor α (RXRα). It binds to RXRα (Ki = 12 nM) and induces RXRα-mediated transcription in a mammalian two-hybrid assay (EC50 = 43 nM in Caco-2 cells expressing the human receptor). It also acts as an agonist at the retinoic acid receptor (RAR), inducing 25% of the activity of the RAR agonist all-trans retinoic acid when used at a concentration of 100 nM. Fluorobexarotene (5 and 10 µM) enhances basolateral-to-apical transport of a fluorescent amyloid-β (1-42) (Aβ42) peptide in an in vitro model of blood-brain barrier (BBB) transport when used at concentrations of 5 and 10 µM. It increases brain-to-peripheral transport of Aβ42 by 3.3-fold in wild-type, but not apolipoprotein E (ApoE) knockout, mice following intraperitoneal administration at a dose of 20 mg/kg.
RXR agonist (Ki = 12 nM; EC50 = 43 nM at RXRα receptors). Displays similar RAR agonist activity to bexarotene; exhibits an apparent RXR binding affinity 75% greater than bexarotene.
Brand Name: Vulcanchem
CAS No.: 1190848-23-7
VCID: VC0004811
InChI: InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27)
SMILES: CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C
Molecular Formula: C24H27FO2
Molecular Weight: 366.5 g/mol

Fluorobexarotene

CAS No.: 1190848-23-7

Cat. No.: VC0004811

Molecular Formula: C24H27FO2

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

Fluorobexarotene - 1190848-23-7

Specification

CAS No. 1190848-23-7
Molecular Formula C24H27FO2
Molecular Weight 366.5 g/mol
IUPAC Name 2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Standard InChI InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27)
Standard InChI Key LWKAWHRSPCHMPJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C
Canonical SMILES CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C

Introduction

Chemical and Structural Properties

Molecular Characteristics

Fluorobexarotene, chemically designated as 2-Fluoro-4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid, incorporates a fluorine atom at the 2-position of its benzoic acid moiety. This substitution enhances its binding affinity to RXR receptors by approximately 75% compared to Bexarotene, a first-generation RXR agonist . The compound’s SMILES notation (CC1=CC2=C(C=C1C(=C)C1=CC(F)=C(C=C1)C(O)=O)C(C)(C)CCC2(C)C\text{CC1=CC2=C(C=C1C(=C)C1=CC(F)=C(C=C1)C(O)=O)C(C)(C)CCC2(C)C}) reflects its tetracyclic structure, which stabilizes interactions with the RXR ligand-binding domain .

Table 1: Key Chemical Properties of Fluorobexarotene

PropertyValueSource
Molecular FormulaC24H27FO2\text{C}_{24}\text{H}_{27}\text{FO}_{2}
Molecular Weight366.47 g/mol
CAS Number1190848-23-7
Purity≥97% (HPLC)
Solubility36 mg/mL in DMSO

Biological Activity and Mechanism of Action

RXR Agonism and Selectivity

Fluorobexarotene functions as a selective RXR agonist, preferentially activating RXRα, RXRβ, and RXRγ subtypes. Its KiK_i of 12 nM for RXRα underscores its high affinity, while its EC50\text{EC}_{50} of 43 nM highlights its potency in receptor activation . Unlike Bexarotene, which exhibits dual RXR/RAR (retinoic acid receptor) activity, Fluorobexarotene’s fluorinated structure reduces cross-reactivity with RARs, thereby minimizing off-target effects . This selectivity arises from steric and electronic interactions within the RXR ligand-binding pocket, as demonstrated in molecular docking studies .

Transcriptional Regulation

Upon binding, Fluorobexarotene induces RXR heterodimerization with partner receptors such as PPARγ (peroxisome proliferator-activated receptor gamma) and LXR (liver X receptor). These heterodimers regulate genes involved in lipid metabolism, apoptosis, and cellular differentiation . For example, RXR-PPARγ activation upregulates ADIPOQ (adiponectin) and FABP4 (fatty acid-binding protein 4), pathways critical for insulin sensitivity and anti-inflammatory responses .

Pharmacokinetic Profile

Absorption and Stability

Fluorobexarotene exhibits stability for ≥2 years when stored at -20°C, with recommended reconstitution in DMSO at concentrations up to 36 mg/mL . Although in vivo pharmacokinetic data remain limited, its structural similarity to Bexarotene suggests comparable oral bioavailability and tissue distribution patterns .

Table 2: Pharmacokinetic Parameters of Fluorobexarotene

ParameterValueSource
Storage Temperature-20°C
Solubility (DMSO)36 mg/mL
Protein Binding>99% (predicted)
Half-Life (Predicted)~7 hours (analogous to Bexarotene)

Comparative Analysis with Bexarotene

Binding Affinity and Efficacy

Fluorobexarotene’s RXR binding affinity is 75% greater than Bexarotene’s, a feature attributed to its fluorine substitution enhancing hydrophobic interactions within the receptor pocket . While Bexarotene’s EC50\text{EC}_{50} for RXRα is 58 nM, Fluorobexarotene achieves 43 nM, indicating superior potency .

Table 3: Fluorobexarotene vs. Bexarotene

ParameterFluorobexaroteneBexarotene
KiK_i (RXRα)12 nM21 nM
EC50\text{EC}_{50} (RXRα)43 nM58 nM
RXR SelectivityHighModerate
RAR ActivityNegligibleSignificant

Applications and Research Implications

Oncological Research

Fluorobexarotene has been investigated in cutaneous T-cell lymphoma (CTCL) models, where RXR agonists induce tumor cell apoptosis via caspase-3 activation . Its enhanced selectivity may reduce adverse effects like hypertriglyceridemia, a common limitation of Bexarotene therapy .

Metabolic Disorders

Preclinical studies suggest Fluorobexarotene activates RXR-PPARγ heterodimers at nanomolar concentrations, potentiating insulin sensitization in adipocytes . This mechanism parallels thiazolidinediones but with improved receptor specificity .

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